molecular formula C8H7NO4 B045383 3-Methyl-2-nitrobenzoic acid CAS No. 5437-38-7

3-Methyl-2-nitrobenzoic acid

Cat. No. B045383
Key on ui cas rn: 5437-38-7
M. Wt: 181.15 g/mol
InChI Key: DGDAVTPQCQXLGU-UHFFFAOYSA-N
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Patent
US05157119

Procedure details

Thionylchloride (253 mL) was added dropwise to 3 1 methanol at 0°-10° C. Toward end of the addition, the temperature was allowed to rise to 20° C. Solid 2-nitro-3-methylbenzoic acid (500 g) was charged in one portion and the reaction mixture was heated to reflux overnight. It was distilled until pot reached 73° C. After cooling to 60° C., 685 mL water was introduced dropwise and the reaction mixture was cooled to 20° C. Upon adding 26 mL water and 125 mL 80% NaOH, the pH was adjusted to 7. The product was collected by filtration and washed with 3×100 mL water and air dried overnight. Yield of methyl 2-nitro-3-methylbenzoate was 503.5 g (93.5%), mp 72° C.
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[N+:5]([C:8]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])([O-:7])=[O:6].[CH3:18]O>>[N+:5]([C:8]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([O:12][CH3:18])=[O:11])([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
253 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Toward end of the addition
CUSTOM
Type
CUSTOM
Details
to rise to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
It was distilled
CUSTOM
Type
CUSTOM
Details
until pot reached 73° C
ADDITION
Type
ADDITION
Details
685 mL water was introduced dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 20° C
ADDITION
Type
ADDITION
Details
Upon adding 26 mL water and 125 mL 80% NaOH
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with 3×100 mL water and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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